molecular formula C15H20ClN3O2 B2361534 4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2415465-34-6

4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2361534
CAS No.: 2415465-34-6
M. Wt: 309.79
InChI Key: ZLGDMUNGAWXYPT-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a chemical compound with the molecular formula C15H20ClN3O2 and a molecular weight of 309.79. This compound is known for its unique structure, which includes a chloropyridine ring, a morpholine ring, and a piperidine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine involves multiple steps, including the formation of the chloropyridine ring, the morpholine ring, and the piperidine ring. The specific synthetic routes and reaction conditions can vary, but generally involve the use of reagents such as potassium persulfate and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium persulfate, sulfuric acid, sodium borohydride, and lithium aluminum hydride. The reaction conditions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine involves the inhibition of selective norepinephrine reuptake . This action affects molecular targets and pathways involved in neurotransmission, making it a compound of interest in the study of neurological disorders and potential therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar structure but includes a thiadiazole ring instead of a piperidine ring.

    4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound features a bromine atom in place of the piperidine ring.

Uniqueness

The uniqueness of 4-(3-Chloropyridin-4-yl)-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to inhibit selective norepinephrine reuptake sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-12-10-17-5-4-13(12)19-8-9-21-14(11-19)15(20)18-6-2-1-3-7-18/h4-5,10,14H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGDMUNGAWXYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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